molecular formula C21H22N2O4S B2417211 2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922807-10-1

2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2417211
CAS No.: 922807-10-1
M. Wt: 398.48
InChI Key: XEQVFSICKNTSHQ-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a novel benzamide compound . It has diverse applications in scientific research.


Synthesis Analysis

The synthesis of this compound involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The compound exhibits in vitro antioxidant activity, which was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Anticancer Properties

Thiazole derivatives, including structures similar to 2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, have been explored for their potential in cancer treatment. For instance, a series of substituted benzamides, including those with thiazole and methoxy groups, showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial Activity

Compounds with thiazole and benzamide structures have demonstrated antimicrobial properties. Research has shown that thiazole derivatives possess antimicrobial activities against a variety of microorganisms, including gram-positive and gram-negative bacteria, as well as fungal species (Chawla, 2016).

Anti-inflammatory Effects

Thiazole-benzamide derivatives have been studied for their potential anti-inflammatory effects. Some compounds derived from thiazole have shown promising results in anti-inflammatory activity, suggesting a potential application in treating inflammatory conditions (Lynch et al., 2006).

Supramolecular Gelators

Certain N-(thiazol-2-yl)benzamide derivatives have been identified as supramolecular gelators, which can be useful in various applications, including drug delivery systems and materials science (Yadav & Ballabh, 2020).

Crystal Structure Analysis

The crystal structures of thiazole-benzamide derivatives have been studied for their chemical and physical properties. Understanding their crystal structures can lead to insights into their potential applications in material science and pharmaceuticals (Sharma et al., 2016).

Future Directions

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-12-27-15-10-8-14(9-11-15)17-13-28-21(22-17)23-20(24)16-6-5-7-18(25-2)19(16)26-3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQVFSICKNTSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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